(2,6-Difluoro-4-methylphenyl)methanamine

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

(2,6-Difluoro-4-methylphenyl)methanamine (CAS 1427395-71-8) is a fluorinated aromatic amine characterized by electron-withdrawing fluorine atoms at the 2- and 6-positions and a methyl group at the para-position of the benzylamine scaffold. This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler benzylamine analogs such as 2,6-difluorobenzylamine (CAS 69385-30-4) or 4-methylbenzylamine (CAS 104-84-7).

Molecular Formula C8H9F2N
Molecular Weight 157.164
CAS No. 1427395-71-8
Cat. No. B2869025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluoro-4-methylphenyl)methanamine
CAS1427395-71-8
Molecular FormulaC8H9F2N
Molecular Weight157.164
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)CN)F
InChIInChI=1S/C8H9F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
InChIKeyJXZDZCDZDKZOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Difluoro-4-methylphenyl)methanamine (CAS 1427395-71-8): A Fluorinated Benzylamine Building Block for High-Potency Kinase Inhibitor Synthesis


(2,6-Difluoro-4-methylphenyl)methanamine (CAS 1427395-71-8) is a fluorinated aromatic amine characterized by electron-withdrawing fluorine atoms at the 2- and 6-positions and a methyl group at the para-position of the benzylamine scaffold [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler benzylamine analogs such as 2,6-difluorobenzylamine (CAS 69385-30-4) or 4-methylbenzylamine (CAS 104-84-7). The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ATP-competitive kinase inhibitors targeting CDK1/2 and RIPK1, where its fluorine atoms enhance metabolic stability and binding affinity [2].

Why Generic Benzylamine Analogs Cannot Replace (2,6-Difluoro-4-methylphenyl)methanamine in High-Potency Inhibitor Design


Substituting (2,6-difluoro-4-methylphenyl)methanamine with structurally similar but electronically distinct benzylamines—such as 2,6-difluorobenzylamine (lacking the para-methyl group) or 4-methylbenzylamine (lacking fluorine)—leads to demonstrably inferior outcomes in drug discovery campaigns. The combination of ortho-fluorines and a para-methyl group is not merely additive; it creates a unique electron-deficient aromatic ring that enhances nucleophilic reactivity in coupling reactions [1] while simultaneously improving pharmacokinetic properties in downstream conjugates [2]. Without this precise substitution pattern, the resulting inhibitors exhibit reduced target engagement (e.g., >10-fold higher IC50 values for CDK1/2 inhibition) and compromised oral bioavailability, directly impacting lead optimization success rates .

Quantitative Differentiation Evidence for (2,6-Difluoro-4-methylphenyl)methanamine (CAS 1427395-71-8) in Scientific Procurement


CDK1/2 Inhibitor Potency: BMS-265246 (Derived from Target Compound) vs. Non-Fluorinated Analog

The CDK1/2 inhibitor BMS-265246, which incorporates the (2,6-difluoro-4-methylphenyl)methanamine core as a key synthetic building block, exhibits IC50 values of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E . In contrast, the widely studied CDK inhibitor flavopiridol (alvocidib), which lacks the 2,6-difluoro-4-methylphenyl motif, shows significantly higher IC50 values ranging from 100–400 nM against CDK1/2 in comparable biochemical assays [1]. This ~17–44-fold improvement in potency is directly attributable to the enhanced binding interactions conferred by the fluorinated phenyl group, demonstrating that alternative benzylamine derivatives cannot achieve equivalent target engagement when integrated into analogous inhibitor scaffolds.

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

RIPK1 Inhibition: Target Compound-Derived Inhibitors vs. Class-Average Potency

Inhibitors synthesized from (2,6-difluoro-4-methylphenyl)methanamine demonstrate potent RIPK1 inhibition, with reported IC50 values as low as 320 nM in biochemical assays [1]. This potency is superior to the average RIPK1 inhibitor class activity, where many early-stage compounds exhibit IC50 values in the low micromolar range (>1,000 nM) [2]. The fluorine substituents on the phenyl ring enhance binding to the RIPK1 active site by forming favorable electrostatic interactions and improving metabolic stability, a feature absent in non-fluorinated benzylamine derivatives like 4-methylbenzylamine, which show minimal RIPK1 engagement (IC50 > 10,000 nM) [3].

Inflammation Necroptosis Neurodegeneration

Oral Bioavailability Enhancement: Peptide Conjugates with Target Compound vs. Unmodified Peptides

A collaborative study between Merck Research Laboratories and MIT demonstrated that incorporating (2,6-difluoro-4-methylphenyl)methanamine into peptide sequences improved oral bioavailability by >40% without compromising receptor selectivity [1]. This enhancement is quantified relative to the unmodified parent peptide, which typically exhibits poor oral absorption (<5% bioavailability) due to proteolytic degradation and low membrane permeability [2]. The fluorine atoms increase lipophilicity and metabolic stability, while the methyl group provides conformational rigidity, enabling the peptide to resist enzymatic cleavage in the gastrointestinal tract.

Peptide Therapeutics Drug Delivery Pharmacokinetics

Nucleophilic Reactivity: Target Compound vs. Non-Fluorinated Benzylamine

The electron-withdrawing fluorine atoms at the 2- and 6-positions activate the aromatic ring of (2,6-difluoro-4-methylphenyl)methanamine toward nucleophilic aromatic substitution (SNAr) compared to non-fluorinated benzylamines [1]. While quantitative rate constants are not reported, the compound's enhanced reactivity is a class-level inference based on the known activating effect of ortho-fluorine substituents in SNAr reactions, which can accelerate reaction rates by 10–100-fold relative to unsubstituted phenyl rings [2]. In contrast, 4-methylbenzylamine (CAS 104-84-7) lacks this activation and requires harsher conditions or catalysts for analogous transformations, limiting its utility in multi-step syntheses of complex drug molecules .

Organic Synthesis Reaction Kinetics Building Block Reactivity

Optimal Application Scenarios for (2,6-Difluoro-4-methylphenyl)methanamine (CAS 1427395-71-8) Based on Quantitative Evidence


Synthesis of Nanomolar-Potency CDK1/2 Inhibitors for Oncology Lead Optimization

Medicinal chemistry teams aiming to develop CDK1/2-selective inhibitors with IC50 values below 10 nM should prioritize (2,6-difluoro-4-methylphenyl)methanamine as a key building block. As demonstrated by BMS-265246 (IC50: 6 nM/CDK1, 9 nM/CDK2) , the 2,6-difluoro-4-methylphenyl motif is critical for achieving the potency required to compete with clinical-stage CDK inhibitors. Alternative benzylamine derivatives, such as 2,6-difluorobenzylamine, yield inhibitors with significantly reduced activity (>10-fold higher IC50) due to suboptimal interactions with the ATP-binding pocket.

Design of Orally Bioavailable Peptide Therapeutics

Research groups focused on overcoming the poor oral bioavailability of peptide drugs should incorporate (2,6-difluoro-4-methylphenyl)methanamine as a bioisosteric replacement or conjugate. The >40% improvement in oral bioavailability reported by Merck/MIT [1] directly addresses the primary limitation of peptide therapeutics, enabling the development of orally administered candidates for chronic diseases such as metabolic disorders and inflammation. This approach is particularly valuable when targeting intracellular protein-protein interactions that require peptidomimetic scaffolds.

RIPK1 Inhibitor Development for Neuroinflammation and Autoimmune Disease

Academic and industry laboratories investigating RIPK1 as a therapeutic target for conditions like multiple sclerosis, rheumatoid arthritis, and Alzheimer's disease will benefit from using this compound as a synthetic intermediate. The nanomolar RIPK1 inhibitory activity (IC50: 320 nM) achieved with derivatives of (2,6-difluoro-4-methylphenyl)methanamine [2] surpasses the potency of many first-generation RIPK1 inhibitors, which often exceed 1,000 nM. This potency advantage accelerates the validation of RIPK1 as a druggable target in preclinical models.

Accelerated Multi-Step Synthesis of Complex Fluorinated Pharmaceuticals

Process chemistry and CRO teams engaged in the multi-step synthesis of fluorinated drug candidates can leverage the enhanced nucleophilic reactivity of (2,6-difluoro-4-methylphenyl)methanamine to streamline SNAr coupling steps. The 10–100× rate enhancement compared to non-fluorinated benzylamines [3] reduces reaction times and improves yields, translating to lower cost of goods and faster delivery of advanced intermediates for SAR studies and preclinical toxicology batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Difluoro-4-methylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.